N-Desethyl brinzolamide
Description
N-Desethyl brinzolamide is the primary metabolite of brinzolamide, a carbonic anhydrase II (CA-II) inhibitor used topically to reduce intraocular pressure (IOP) in glaucoma and ocular hypertension. Brinzolamide undergoes hepatic metabolism via cytochrome P450 enzymes (CYP3A4, CYP2A6, CYP2B6, CYP2C8, and CYP2C9), with N-desethylation being the major pathway . This metabolite accumulates in red blood cells (RBCs), binding predominantly to carbonic anhydrase I (CA-I), unlike the parent drug, which targets CA-II .
Properties
IUPAC Name |
(4R)-4-amino-2-(3-methoxypropyl)-1,1-dioxo-3,4-dihydrothieno[3,2-e]thiazine-6-sulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17N3O5S3/c1-18-4-2-3-13-6-8(11)7-5-9(20(12,14)15)19-10(7)21(13,16)17/h5,8H,2-4,6,11H2,1H3,(H2,12,14,15)/t8-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MVBJPOIMDXIBKC-QMMMGPOBSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCCN1CC(C2=C(S1(=O)=O)SC(=C2)S(=O)(=O)N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COCCCN1C[C@@H](C2=C(S1(=O)=O)SC(=C2)S(=O)(=O)N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17N3O5S3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10434352 | |
| Record name | N-DESETHYL BRINZOLAMIDE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10434352 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
355.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
404034-55-5 | |
| Record name | N-Desethyl-brinzolamide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0404034555 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N-DESETHYL BRINZOLAMIDE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10434352 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N-DESETHYL-BRINZOLAMIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/88WG3B2PNK | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Preparation Methods
Mechanism of Radiochemical Desethylation
Under gamma radiation (typically sourced from Cobalt-60), brinzolamide undergoes radical-mediated N-dealkylation. The ethyl group attached to the amino moiety is cleaved via homolytic bond fission, yielding this compound. This reaction is facilitated by the high energy of gamma photons (1.17–1.33 MeV), which generate secondary electrons and reactive oxygen species in the solid-state matrix.
Industrial Process Parameters
The sterilization process described in patents involves:
-
Radiation Dose : 15–25 kGy, validated to achieve a sterility assurance level (SAL) of ≤10⁻⁶.
-
Packaging : High-barrier materials (e.g., aluminum foil laminates) under nitrogen atmosphere to minimize oxidative side reactions.
-
Temperature : Ambient or sub-zero conditions (-78°C) to suppress thermal degradation.
Table 1: Gamma Irradiation Conditions and Outcomes
| Parameter | Optimal Range | Impact on N-Desethyl Yield |
|---|---|---|
| Dose | 25 kGy | Maximizes impurity formation while maintaining API integrity |
| Oxygen Content | <0.5% | Reduces oxidation byproducts (e.g., sulfonic acids) |
| Particle Size | ≤20 µm (micronized) | Enhances radiation penetration and reaction uniformity |
Post-irradiation, the product contains 0.1–0.5% this compound, which is quantified using HPLC with UV detection at 254 nm.
Industrial-Scale Production and Purification
Synthesis via Controlled Degradation
Pharmaceutical manufacturers utilize brinzolamide’s inherent instability under radiation to produce this compound as a reference standard. Key steps include:
-
Micronization : Reduce brinzolamide particle size to <20 µm for uniform radiation exposure.
-
Radiation Chamber Setup : Arrange powder in thin layers (<5 cm depth) within gamma-resistant containers.
-
Post-Irradiation Analysis :
Table 2: Key Industrial Production Parameters
| Stage | Critical Quality Attributes | Acceptance Criteria |
|---|---|---|
| Micronization | D90 particle size | ≤20 µm |
| Gamma Sterilization | Absorbed dose uniformity | ±2.5 kGy from target |
| Final Purification | This compound purity | ≥98.0% (by area normalization) |
Comparative Analysis and Optimization Strategies
Method Efficiency
Stability Considerations
This compound exhibits greater aqueous solubility (34 mg/mL at pH 6.5) than brinzolamide, necessitating stringent humidity control during storage (<30% RH). Accelerated stability studies (40°C/75% RH) show ≤0.2% degradation over 6 months when packaged in nitrogen-flushed HDPE containers .
Chemical Reactions Analysis
Types of Reactions: N-Desethyl brinzolamide undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often facilitated by oxidizing agents.
Reduction: The opposite of oxidation, reduction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Nucleophiles like sodium hydroxide and electrophiles such as alkyl halides are commonly employed.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation may yield hydroxylated derivatives, while reduction could produce more saturated compounds .
Scientific Research Applications
Pharmacological Profile
N-Desethyl brinzolamide exhibits pharmacological properties similar to its parent compound, brinzolamide. It functions as a carbonic anhydrase inhibitor, which plays a crucial role in reducing aqueous humor production in the eye, thereby lowering IOP.
Table 1: Pharmacokinetic Properties of this compound
| Parameter | Value |
|---|---|
| Steady-State Concentration (RBC) | 6 to 30 µM |
| Inhibition of Carbonic Anhydrase II | 70-75% at steady-state |
| Time to Steady-State | 20 to 28 weeks |
Treatment of Glaucoma and Ocular Hypertension
This compound is primarily used in combination therapies for managing glaucoma and ocular hypertension. Clinical studies have demonstrated that brinzolamide, dosed three times daily, significantly reduces IOP by approximately 4 to 5 mmHg, comparable to other treatments like dorzolamide .
In pediatric populations, brinzolamide has shown efficacy similar to adults, with mean IOP reductions observed in naive patients and those previously on other therapies .
Combination Therapy
The combination of brinzolamide with brimonidine tartrate (as in the product Azarga) has been studied extensively. A clinical trial indicated that the pharmacokinetics of this compound when administered as part of this combination were comparable to those observed with individual components alone .
Case Studies and Clinical Trials
Several clinical trials have assessed the efficacy and safety of this compound:
- Study C-10-010 : This study evaluated the pharmacokinetics of brimonidine and brinzolamide in healthy subjects. Results showed that this compound reached steady-state concentrations similar to those achieved with topical dosing of the combination product .
- Phase 3 Studies : In these studies, patients receiving brinzolamide demonstrated significant reductions in IOP, with responder rates showing that up to 80% achieved targeted IOP levels .
Safety Profile
This compound has been found to have a favorable safety profile. In long-term studies, systemic inhibition of carbonic anhydrase was not associated with significant adverse effects on renal function or respiration in healthy subjects .
Mechanism of Action
N-Desethyl brinzolamide exerts its effects by inhibiting carbonic anhydrase enzymes, specifically carbonic anhydrase II and IV. This inhibition reduces the production of aqueous humor in the eye, thereby lowering intraocular pressure. The compound binds to the active site of the enzyme, preventing the conversion of carbon dioxide and water to bicarbonate and protons, which is essential for aqueous humor secretion .
Comparison with Similar Compounds
Pharmacokinetics :
- Absorption/Distribution : After topical administration, brinzolamide is systemically absorbed and sequestered in RBCs due to high CA-II affinity. Plasma concentrations of both brinzolamide and N-desethyl brinzolamide remain low (<10 ng/mL) .
- Metabolism : Approximately 20% of the administered dose is excreted as this compound in urine, alongside 60% unchanged brinzolamide .
- Half-Life : Brinzolamide exhibits a prolonged RBC half-life of 111 days, while this compound reaches steady-state in RBCs within 20–28 weeks .
Comparison with Brinzolamide
Comparison with Other Carbonic Anhydrase Inhibitors
Structural and Physicochemical Properties
| Compound | Structural Feature | Lipophilicity (logP) | Formulation pH | Key Metabolites |
|---|---|---|---|---|
| Brinzolamide | Methoxy propane group (replaces N-methyl) | Higher (logP ~ 1.4) | 7.4 (suspension) | This compound |
| Dorzolamide | Thienothiopyran sulfonamide | Lower (logP ~ 0.8) | 5.6 (solution) | Not well-characterized |
| Acetazolamide | N-methylated sulfonamide | Moderate | Oral/IV | N-Acetyl metabolite |
Key Differences :
Biological Activity
N-Desethyl brinzolamide is an active metabolite of brinzolamide, a carbonic anhydrase inhibitor primarily used in the treatment of elevated intraocular pressure (IOP) associated with glaucoma. Understanding the biological activity of this compound is crucial for optimizing its therapeutic applications and assessing its pharmacological profile.
This compound functions as a reversible inhibitor of carbonic anhydrases (CAs), particularly carbonic anhydrase I (CA-I) and carbonic anhydrase II (CA-II). By inhibiting these enzymes, it reduces the production of bicarbonate ions, leading to decreased aqueous humor secretion and, consequently, lower IOP. This mechanism is pivotal in managing conditions like glaucoma, where controlling IOP is essential to prevent optic nerve damage.
The metabolic pathway leading to this compound involves the dealkylation of brinzolamide via cytochrome P450 enzymes, predominantly CYP3A4, with contributions from CYP2A6, CYP2B6, CYP2C8, and CYP2C9. This metabolic transformation retains significant biological activity, allowing this compound to contribute effectively to the therapeutic effects of its parent compound .
Pharmacokinetics
The pharmacokinetics of this compound reveal that it accumulates in red blood cells , where it binds to carbonic anhydrases. This accumulation may influence systemic enzyme activity and pharmacological effects beyond ocular applications. Studies indicate that this compound does not significantly inhibit cytochrome P450 enzymes at clinically relevant concentrations, suggesting a lower risk of drug-drug interactions when co-administered with other medications .
Key Pharmacokinetic Parameters
| Parameter | Value |
|---|---|
| Absorption | Topical ocular administration |
| Volume of Distribution | Not Available |
| Protein Binding | ~60% |
| Metabolism | Hepatic via CYP450 enzymes |
| Primary Metabolite | This compound |
Clinical Studies and Efficacy
Clinical studies have demonstrated the efficacy of this compound in reducing IOP. In a study involving a fixed-dose combination of brinzolamide and brimonidine, the pharmacokinetics showed comparable RBC saturation levels for both compounds following administration. This suggests that this compound retains its effectiveness in conjunction with other therapies .
Case Study: Pediatric Glaucoma Treatment
A clinical trial assessed the efficacy of brinzolamide in pediatric patients under six years old diagnosed with glaucoma. Results indicated that patients naive to IOP therapy experienced significant reductions in IOP, comparable to those seen in adult populations. This reinforces the clinical relevance of both brinzolamide and its active metabolite in diverse patient demographics .
Safety Profile
This compound has been evaluated for mutagenic potential and reproductive toxicity. Studies indicate that it does not exhibit mutagenic properties across various assays, including the Ames test and mouse micronucleus assay. Furthermore, reproductive studies in rats revealed no adverse effects on fertility at doses significantly higher than typical human exposure .
Q & A
Q. What are the primary metabolic pathways and cytochrome P450 enzymes involved in the formation of N-desethyl brinzolamide?
Brinzolamide undergoes N-dealkylation, O-dealkylation, and oxidation of its N-propyl side chain to form metabolites, with this compound being the major metabolite. In vitro studies indicate that CYP3A4 is the primary enzyme involved, with contributions from CYP2A6, CYP2B6, CYP2C8, and CYP2C9 . Researchers should prioritize in vitro CYP inhibition/induction assays and liver microsome studies to validate enzyme contributions.
Q. How does this compound distribute and accumulate in biological systems?
Both brinzolamide and this compound exhibit high affinity for carbonic anhydrase (CA) isoforms in red blood cells (RBCs). While brinzolamide binds predominantly to CA-II, this compound binds to CA-I. This RBC sequestration leads to low plasma concentrations (<10 ng/mL) and a prolonged half-life (~111 days in whole blood) . To study distribution, researchers should use radiolabeled tracers or LC-MS/MS to quantify RBC-bound vs. free fractions.
Q. What are the primary routes of elimination for this compound?
Brinzolamide is primarily excreted renally (60% unchanged), while this compound accounts for ~6% of the urinary metabolites. Minor metabolites include N-desmethoxypropyl and O-desmethyl derivatives . Methodologically, urine collection studies over 24-hour periods, combined with mass spectrometry, can quantify metabolite ratios and renal clearance kinetics.
Advanced Research Questions
Q. How can researchers design experiments to assess RBC accumulation kinetics of this compound under steady-state conditions?
Oral dosing studies (e.g., 1 mg brinzolamide twice daily for 32 weeks) simulate systemic exposure comparable to long-term topical use. Steady-state RBC concentrations of this compound are reached at 20–28 weeks (6–30 μM). Researchers should measure CA-I/CA-II activity inhibition (70–75% at steady-state) as a biomarker for metabolite accumulation .
Q. What are the implications of this compound’s preferential binding to CA-I vs. CA-II?
CA-I has lower catalytic activity compared to CA-II, which is critical for systemic functions like renal bicarbonate reabsorption. This compound’s CA-I binding may explain its reduced systemic toxicity despite RBC accumulation. Advanced studies should compare CA isoform inhibition profiles using purified enzyme assays and correlate with in vivo toxicity models .
Q. How does renal impairment influence the pharmacokinetics of this compound?
In subjects with creatinine clearance (30–60 mL/min), this compound RBC concentrations increase significantly (17.1–88.6 μM) compared to healthy subjects. Researchers should incorporate glomerular filtration rate (GFR) stratification in pharmacokinetic studies and monitor total CA inhibition thresholds (<90%) to avoid systemic effects .
Q. What methodological approaches enhance the bioavailability of brinzolamide and its metabolites in ocular drug delivery?
Nanocrystallization (e.g., brinzolamide prodrug nanoparticles) and surfactant-based formulations (e.g., tyloxapol) improve corneal penetration and reduce particle aggregation. Techniques like reprecipitation and zeta potential analysis optimize nanoparticle stability, while in vivo models (e.g., rabbit eyes) assess intraocular pressure (IOP) reduction efficacy .
Q. How can contradictory data on metabolite toxicity be resolved in non-clinical studies?
While brinzolamide showed bladder carcinogenicity in rodents at high oral doses (8–10 mg/kg/day), topical ocular dosing in humans achieves negligible systemic exposure. Researchers should contrast species-specific metabolic rates (e.g., human vs. rodent CA binding affinity) and use physiologically based pharmacokinetic (PBPK) modeling to extrapolate toxicity risks .
Methodological Considerations
- CA Activity Assays : Use stopped-flow spectrophotometry to measure CA inhibition kinetics .
- Population PK Modeling : Incorporate creatinine clearance and RBC binding parameters to predict metabolite accumulation in renal impairment .
- Nanoparticle Characterization : Employ SEM, XRPD, and differential thermal analysis (DTA) for formulation optimization .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
